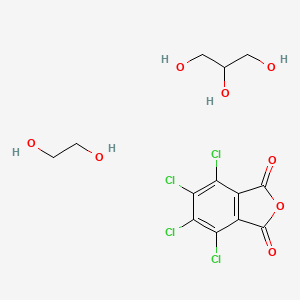
Ethane-1,2-diol;propane-1,2,3-triol;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diol, propane-1,2,3-triol, and 4,5,6,7-tetrachloro-2-benzofuran-1,3-dione are three distinct chemical compounds, each with unique properties and applications.
Vorbereitungsmethoden
Ethane-1,2-diol: Ethane-1,2-diol is primarily produced industrially from ethylene. The process involves the oxidation of ethylene to ethylene oxide, followed by hydrolysis to ethane-1,2-diol . The reaction conditions typically include the use of a silver catalyst for the oxidation step and an acidic or basic medium for the hydrolysis step .
Propane-1,2,3-triol: Propane-1,2,3-triol can be obtained from both natural and synthetic sources. Naturally, it is produced as a by-product in the manufacture of soaps through the saponification of fats and oils . Industrially, it can be synthesized from propylene via chlorination to allyl chloride, followed by hydrolysis to allyl alcohol and subsequent oxidation to glycerol .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: The synthesis of 4,5,6,7-tetrachloro-2-benzofuran-1,3-dione typically involves the chlorination of benzofuran derivatives under controlled conditions. Specific reaction conditions and catalysts may vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
Ethane-1,2-diol: Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and esterification. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction . Major products include oxalic acid from oxidation and ethylene glycol monoesters from esterification .
Propane-1,2,3-triol: Propane-1,2,3-triol participates in reactions such as esterification, oxidation, and acetal formation. It reacts with fatty acids to form triglycerides and with oxidizing agents to produce glyceric acid . Acetal formation involves the reaction with aldehydes or ketones in the presence of an acid catalyst .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: This compound can undergo substitution reactions, particularly nucleophilic substitution due to the presence of chlorine atoms. It can also participate in cyclization reactions to form various benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diol: Ethane-1,2-diol is extensively used in the production of polyester fibers and resins, as well as in antifreeze formulations . It also finds applications in the pharmaceutical industry as a solvent and in the synthesis of various organic compounds .
Propane-1,2,3-triol: Propane-1,2,3-triol is widely used in the pharmaceutical industry as a solvent, humectant, and sweetener . It is also used in the production of cosmetics, food products, and as a cryoprotectant in biological research .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: This compound has potential applications in organic synthesis and medicinal chemistry. It can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Ethane-1,2-diol: Ethane-1,2-diol exerts its effects primarily through its ability to lower the freezing point of water, making it an effective antifreeze . It can also act as a solvent and reactant in various chemical processes.
Propane-1,2,3-triol: Propane-1,2,3-triol functions as a humectant by attracting and retaining moisture. In biological systems, it is metabolized to dihydroxyacetone phosphate, which enters glycolysis and contributes to energy production .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione:
Vergleich Mit ähnlichen Verbindungen
Ethane-1,2-diol: Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique in its higher toxicity and lower boiling point compared to propylene glycol .
Propane-1,2,3-triol: Similar compounds include ethylene glycol and sorbitol. Propane-1,2,3-triol is unique in its triol structure, making it more versatile in forming esters and acetals .
4,5,6,7-tetrachloro-2-benzofuran-1,3-dione: Similar compounds include other chlorinated benzofuran derivatives. This compound is unique due to its high degree of chlorination, which enhances its reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
65970-35-6 |
|---|---|
Molekularformel |
C13H14Cl4O8 |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
ethane-1,2-diol;propane-1,2,3-triol;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8Cl4O3.C3H8O3.C2H6O2/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11;4-1-3(6)2-5;3-1-2-4/h;3-6H,1-2H2;3-4H,1-2H2 |
InChI-Schlüssel |
CTUJTEOIKJFTSD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)O.C(C(CO)O)O.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Verwandte CAS-Nummern |
65970-35-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)
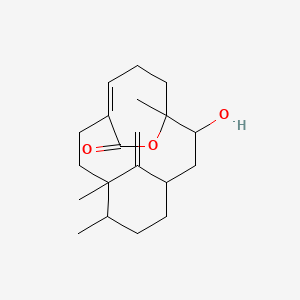

![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)

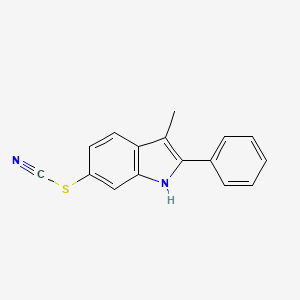
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)


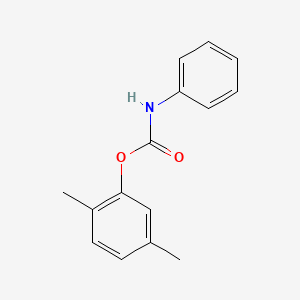
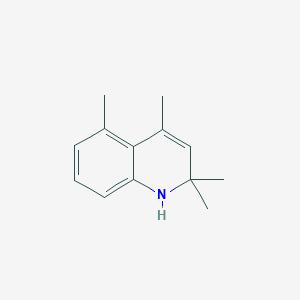
oxidanium tetrafluoroborate](/img/structure/B14474672.png)


